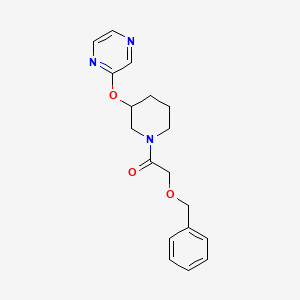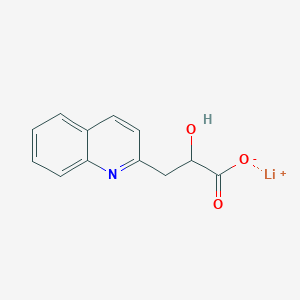
Lithium;2-hydroxy-3-quinolin-2-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-hydroxy-3-quinolin-2-ylpropanoate is a compound that can be associated with lithium complexes involving quinoline derivatives. Quinoline and its derivatives are heterocyclic aromatic organic compounds with various applications in medicinal chemistry and materials science. Lithium, being an alkali metal, forms complexes with these compounds, which can be used in various chemical reactions and have unique physical and chemical properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method involves the condensation of 1,2-diamines with 1,2-diketones using lithium bromide (LiBr) as a catalyst in a green reaction media at room temperature, which affords high yields in short reaction times . Another approach includes the reaction of bromoquinolines with organomagnesium derivatives to form lithium tri(quinolinyl)magnesates, which can then be used in further functionalization reactions . Additionally, lithium complexes with quinolyl-amidinate scaffolds have been synthesized and characterized, indicating the versatility of lithium in forming stable complexes with quinoline derivatives .
Molecular Structure Analysis
The molecular structures of lithium quinoline complexes can vary depending on the substituents on the quinoline ligand. For instance, lithium complexes with 8-hydroxyquinoline ligands can crystallize as hexamers or tetramers, influenced by the substitution at the 2-position of the ligand . The crystal structures of these complexes have been determined using X-ray crystallography, which provides insights into the coordination geometry of lithium in these compounds.
Chemical Reactions Analysis
Lithium quinoline derivatives participate in various chemical reactions. For example, lithium tri(quinolinyl)magnesates have been shown to react with electrophiles or be involved in metal-catalyzed coupling reactions to yield functionalized quinolines . Lithium 3-lithio-3-tosylpropanoate, a related compound, reacts with electrophiles to yield functionalized tosylated propanoic acids or butenolides when carbonyl compounds are used . Additionally, lithium organyls can add to para-quinols, leading to 1,4-addition products, which are influenced by steric effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium quinoline complexes are influenced by their molecular structure. For instance, the formation of mono(8-hydroxyquinoline) lithium(I) complex in smectites has been studied, showing that these complexes can form in the interlayer spaces of smectites and exhibit photoluminescence, which is affected by the molecular packing and crystal structure . The lithium complexes of quinolyl-amidinates have been found to be highly active towards the ring-opening polymerization of ε-caprolactone, demonstrating the potential of these complexes in polymer chemistry .
Safety and Hazards
“Lithium;2-hydroxy-3-quinolin-2-ylpropanoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
lithium;2-hydroxy-3-quinolin-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3.Li/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9;/h1-6,11,14H,7H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRJHNQXBNXZCZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3019299.png)

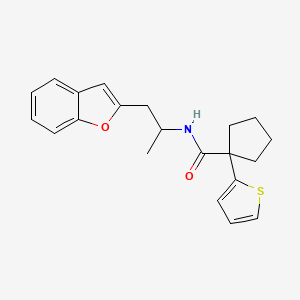
![2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride](/img/structure/B3019305.png)
![N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3019306.png)
![Methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B3019307.png)
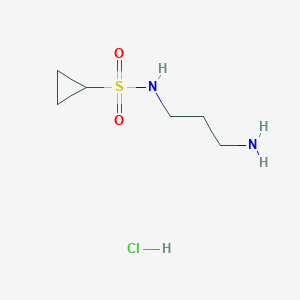
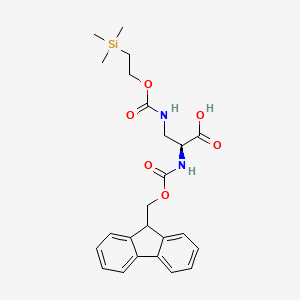

![2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3019316.png)

![3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3019319.png)
